Solubility Profile and Physicochemical Characterization of Dodecanamide N-(2-(diethylamino)ethyl)- in Organic Solvents
Solubility Profile and Physicochemical Characterization of Dodecanamide N-(2-(diethylamino)ethyl)- in Organic Solvents
Executive Summary
Dodecanamide N-(2-(diethylamino)ethyl)- (Molecular Formula: C18H38N2O, MW: 298.51 g/mol ), also known as N-(2-diethylaminoethyl)lauramide, is an ionizable amphiphilic molecule. Structurally, it is characterized by a hydrophobic lauryl (C12) tail and a hydrophilic, pH-sensitive tertiary amine headgroup. Compounds of this structural class are highly relevant in the synthesis of specialized surfactants and as structural or ionizable lipids in the formulation of Lipid Nanoparticles (LNPs). Understanding its solubility profile in various organic solvents is critical for downstream processing, purification, and formulation engineering.
This technical guide provides a mechanistic analysis of its solubility behavior, outlines a self-validating empirical protocol for solubility determination, and contextualizes its use in modern drug delivery workflows.
Physicochemical Properties & Mechanistic Solubility
The solubility of Dodecanamide N-(2-(diethylamino)ethyl)- is governed by the delicate thermodynamic balance between its non-polar aliphatic chain and its polar amide/amine moieties.
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pKa and Ionization: The tertiary diethylaminoethyl group acts as a weak base. Based on structurally analogous compounds like procainamide and various 2-substituted-N-(2-diethylaminoethyl)acetamides, the pKa of this amine headgroup is estimated to be between 8.6 and 9.24[1][2]. In organic solvents, the molecule exists entirely in its unprotonated, free-base form, maximizing its lipophilicity.
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Hansen Solubility Parameters (HSP): The HSP framework evaluates solvent-solute compatibility based on dispersion forces (δd), polar interactions (δp), and hydrogen bonding (δh)[3]. The long C12 chain dominates the dispersion forces, making the molecule highly compatible with non-polar and moderately polar organic solvents. Meanwhile, the amide group contributes to hydrogen bonding, allowing for excellent solvation in short-chain alcohols[4].
Solubility Profile in Key Organic Solvents
The following table summarizes the expected solubility behavior of the free-base form of Dodecanamide N-(2-(diethylamino)ethyl)- at 25°C based on its amphiphilic structure.
| Solvent Category | Representative Solvent | Estimated Solubility | Mechanistic Rationale |
| Alcohols | Ethanol, Methanol | > 100 mg/mL (Freely Soluble) | Strong hydrogen bonding (δh) with the amide group; highly critical for LNP formulation where lipids are stocked in ethanol at 15-100 mM[5][6]. |
| Chlorinated | Chloroform, Dichloromethane | > 100 mg/mL (Freely Soluble) | Excellent matching of dispersion (δd) and polar (δp) parameters; ideal for lipid extraction and chromatographic purification. |
| Aprotic Polar | DMSO, DMF | 20 - 50 mg/mL (Soluble) | Good dipole-dipole interactions, though the long aliphatic chain slightly limits solubility compared to chlorinated solvents. |
| Non-Polar | Hexane, Heptane | > 50 mg/mL (Soluble) | The C12 lauryl chain drives strong hydrophobic interactions, overcoming the polarity of the unprotonated headgroup. |
| Aqueous | Water (pH 7.4) | < 0.1 mg/mL (Practically Insoluble) | The hydrophobic tail forces phase separation. Solubility increases only at acidic pH (pH < 6.0) where the amine becomes protonated. |
Experimental Protocol: The Self-Validating Shake-Flask Method
To accurately quantify the solubility and lipophilicity (Log P) of highly lipophilic compounds, the classical shake-flask method coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard[7][8]. The following protocol establishes a self-validating system to determine the absolute solubility of Dodecanamide N-(2-(diethylamino)ethyl)- in target organic solvents.
Step-by-Step Methodology:
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Preparation of Saturated Solution: Add an excess amount of Dodecanamide N-(2-(diethylamino)ethyl)- (e.g., 200 mg) to a glass vial containing 1.0 mL of the target organic solvent (e.g., anhydrous ethanol).
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Isothermal Equilibration: Seal the vial tightly and place it in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached[7].
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Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet any undissolved solid.
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Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. To prevent precipitation prior to analysis, immediately dilute the aliquot (e.g., 1:100 or 1:1000) into a compatible mobile phase solvent (e.g., Methanol/Acetonitrile).
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RP-HPLC Quantification: Inject the diluted sample into an RP-HPLC system equipped with a C18 column and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), as the molecule lacks strong UV chromophores.
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Data Analysis: Calculate the absolute solubility by comparing the peak area against a pre-established calibration curve of the compound.
Caption: Step-by-step workflow for the Shake-Flask method coupled with RP-HPLC.
Formulation Implications: Lipid Nanoparticles (LNPs)
In modern drug delivery, ionizable amphiphiles like Dodecanamide N-(2-(diethylamino)ethyl)- are critical for encapsulating nucleic acids (RNA/DNA). The solubility of the lipid in ethanol is the foundational step of this process.
During LNP manufacturing, the ionizable lipid is dissolved in ethanol (typically at 12.5 to 15 mM) alongside structural lipids (DSPC, Cholesterol, PEG-lipids)[5][6]. This organic phase is rapidly mixed with an aqueous phase containing the nucleic acid buffered at an acidic pH (e.g., pH 4.0) using a T-junction or microfluidic mixer[6].
At pH 4.0, the diethylaminoethyl headgroup becomes protonated and positively charged, allowing it to electrostatically bind to the negatively charged RNA. The rapid dilution of ethanol (dropping to ~35% v/v) triggers the spontaneous self-assembly of the lipid molecules into nanoparticles with an electron-dense core[6]. Subsequent dialysis or tangential flow filtration (TFF) removes the ethanol and neutralizes the pH, resulting in mature, stable LNPs.
Caption: Microfluidic rapid mixing workflow for LNP formulation using ethanol-solubilized lipids.
References
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[7] Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
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[3] Assessing the Risk of Leachables from Single-Use Systems. BioPharm International.
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[5] Lipid Nanoparticles. Echelon Biosciences.
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[1] Synthesis and Local Anaesthetic Activity of 2-Substituted-N-(2-diethylaminoethyl)-acetamides. Thieme Connect.
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[6] On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA. ACS Publications.
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[4] Bio-Based Solvents for Green Extraction of Lipids from Oleaginous Yeast Biomass for Sustainable Aviation Biofuel. ResearchGate.
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[8] Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec.
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[2] Procainamide | C13H21N3O | CID 4913. PubChem.
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